An In-Depth Technical Guide to 3-(Allyloxy)oxetane for Chemical Researchers
An In-Depth Technical Guide to 3-(Allyloxy)oxetane for Chemical Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Allyloxy)oxetane is a versatile heterocyclic compound featuring a strained four-membered oxetane ring and a reactive allyl group. This unique combination of functionalities makes it a valuable building block in polymer chemistry and a compelling motif in medicinal chemistry. The oxetane ring can act as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, often improving the physicochemical properties of parent molecules, such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-(Allyloxy)oxetane, along with detailed experimental considerations for its synthesis and characterization.
Chemical Structure and Properties
3-(Allyloxy)oxetane, with the chemical formula C₆H₁₀O₂, is a colorless liquid at room temperature. The molecule consists of a central oxetane ring substituted at the 3-position with an allyloxy group.
Chemical Structure:
Caption: Chemical structure of 3-(Allyloxy)oxetane.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-(Allyloxy)oxetane is presented in the table below. This data is essential for handling, reaction setup, and purification of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1] |
| CAS Number | 6777-00-0 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 64 °C at 25 mmHg | [3] |
| Purity | ≥95% to >97.0% (GC) | [1][3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Computed Properties
Computational models provide valuable insights into the behavior of molecules. The following table lists key computed properties for 3-(Allyloxy)oxetane.
| Property | Value |
| SMILES Code | C=CCOC1COC1 |
| MDL Number | MFCD09908098 |
Synthesis and Purification
The synthesis of 3-(Allyloxy)oxetane can be achieved through several synthetic routes, with the Williamson ether synthesis being a common and effective method. This involves the reaction of an oxetane precursor with an allyl halide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
A plausible and widely used method for preparing ethers like 3-(Allyloxy)oxetane is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of 3-(Allyloxy)oxetane, this would involve the reaction of 3-hydroxyoxetane with an allyl halide (e.g., allyl bromide) in the presence of a base.
Caption: Proposed Williamson ether synthesis of 3-(Allyloxy)oxetane.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
Materials:
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3-Hydroxyoxetane
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Allyl bromide
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Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium tert-butoxide)
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Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 3-hydroxyoxetane (1.0 equivalent) in anhydrous THF is added dropwise.
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The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, or until hydrogen evolution ceases.
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The mixture is cooled back to 0 °C, and allyl bromide (1.2 equivalents) is added dropwise.
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The reaction is allowed to warm to room temperature and stirred overnight.
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The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
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The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
Purification
The crude 3-(Allyloxy)oxetane can be purified by vacuum distillation. Given its boiling point of 64 °C at 25 mmHg, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 3-(Allyloxy)oxetane. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, the allylic protons, and the methylene bridge protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Oxetane CH₂ | ~4.5-4.8 | m |
| Oxetane CH | ~4.9-5.1 | m |
| O-CH₂ (allyl) | ~4.0 | d |
| =CH (allyl) | ~5.8-6.0 | m |
| =CH₂ (allyl) | ~5.1-5.3 | m |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Oxetane CH₂ | ~73-75 |
| Oxetane CH | ~65-68 |
| O-CH₂ (allyl) | ~70-72 |
| =CH (allyl) | ~133-135 |
| =CH₂ (allyl) | ~117-119 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in 3-(Allyloxy)oxetane.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (sp³) | 2850-3000 | Stretching |
| C-H (sp²) | 3000-3100 | Stretching |
| C=C | 1640-1680 | Stretching |
| C-O-C (ether) | 1050-1150 | Stretching |
| C-O (oxetane) | ~980 | Ring breathing |
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 114 | [M]⁺ |
| 73 | [M - C₃H₅]⁺ |
| 57 | [C₃H₅O]⁺ |
| 41 | [C₃H₅]⁺ |
Role in Drug Discovery and Medicinal Chemistry
The oxetane motif has gained significant attention in drug discovery as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[5] This substitution can lead to improvements in key drug-like properties.
Physicochemical Property Modulation
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Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, a critical factor for bioavailability.
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Metabolic Stability: Replacement of metabolically labile groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.
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Lipophilicity: The introduction of an oxetane can modulate the lipophilicity (logP) of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
While 3-(Allyloxy)oxetane itself is not a known therapeutic agent, its structural motifs are of interest. The oxetane core serves as a valuable scaffold, and the allyl group provides a handle for further chemical modifications and conjugation to other molecules.
Currently, there is no specific information available in the scientific literature detailing the interaction of 3-(Allyloxy)oxetane with any particular signaling pathways. However, the broader class of oxetane-containing molecules has been explored as inhibitors for various enzymes and as ligands for receptors. The incorporation of an oxetane can influence the binding affinity and selectivity of a molecule for its biological target.
Conclusion
3-(Allyloxy)oxetane is a valuable chemical entity with significant potential in both materials science and drug discovery. Its synthesis, primarily through the Williamson ether synthesis, is conceptually straightforward, and its purification can be achieved by vacuum distillation. While detailed, published spectroscopic and biological data for this specific compound are sparse, its structural components suggest a range of predictable chemical and physical properties. For researchers in drug development, the oxetane core offers a strategic tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Further investigation into the biological activities of 3-(Allyloxy)oxetane and its derivatives is warranted to fully explore its potential in medicinal chemistry.
